molecular formula C17H18Cl2N2O3 B2729910 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea CAS No. 1705846-18-9

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea

Cat. No.: B2729910
CAS No.: 1705846-18-9
M. Wt: 369.24
InChI Key: VQSUBXDSXPORFG-UHFFFAOYSA-N
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Description

This compound is a substituted urea derivative featuring two distinct aromatic systems: a 5-chloro-2-methoxyphenyl group and a 2-(2-chlorophenyl)-2-methoxyethyl moiety. The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen bonding interactions with biological targets.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(2-chlorophenyl)-2-methoxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3/c1-23-15-8-7-11(18)9-14(15)21-17(22)20-10-16(24-2)12-5-3-4-6-13(12)19/h3-9,16H,10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSUBXDSXPORFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea typically involves the reaction of appropriate chloro and methoxy substituted phenyl isocyanates with suitable amines. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new substituted products.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several urea derivatives documented in the literature. Below is a detailed comparison based on substituents, biological activity, and synthetic routes:

Substituent Analysis and Pharmacological Implications

1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea (CAS 321533-20-4) Structure: Differs in the absence of the 2-methoxyethyl chain and the position of the second chlorine atom (3-chlorophenyl vs. 2-chlorophenyl). Activity: Not explicitly stated, but analogous chloro/methoxy-substituted ureas often target kinases or GPCRs due to their hydrogen-bonding capacity .

1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea (CAS 426251-11-8)

  • Structure : Incorporates a thiadiazole ring instead of the methoxyethyl chain.
  • Activity : Thiadiazole-containing ureas are frequently explored as antimicrobial or anticancer agents due to their electron-deficient heterocyclic core .

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea (CAS 102433-32-9) Structure: Features multiple methoxy groups and a shorter chloroethyl chain.

Hydroxymethylphenyl Ureas (e.g., EP 4 121 415 B1 derivatives)

  • Structure : Replace methoxy groups with hydroxymethyl (-CH2OH) moieties.
  • Activity : Hydroxymethyl groups enhance solubility and metabolic stability, making these derivatives suitable for oral drug development .

Data Table: Key Structural and Functional Differences

Compound Name Key Substituents Molecular Formula Notable Activity/Feature Reference
Target Compound 2-(2-chlorophenyl)-2-methoxyethyl, 5-Cl-2-MeOPh C₁₇H₁₇Cl₂N₂O₃ Unreported (structural analog to ) N/A
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea 3-ClPh, 5-Cl-2-MeOPh C₁₄H₁₂Cl₂N₂O₂ Kinase/GPCR modulation (inferred)
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea Thiadiazole, 2-MeOPh C₁₆H₁₂ClN₃O₂S Antimicrobial/anticancer potential
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea 2,4-diMeO, 2-ClEt C₁₁H₁₄Cl₂N₂O₃ Cytotoxic alkylation
Hydroxymethylphenyl Ureas (EP 4 121 415 B1) -CH₂OH, substituted Ph Variable Improved solubility/metabolic stability

Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea is a member of the urea class of compounds, which have garnered attention for their diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Chemical Formula : C15H15Cl2N2O3
  • Molecular Weight : 348.19 g/mol
  • CAS Number : 721916-31-0

The structure consists of a urea moiety linked to two aromatic rings, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the potential of urea derivatives in cancer treatment. For instance, a study on related compounds showed that they exhibit significant inhibition against various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways, including those related to apoptosis and cell proliferation.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Induction of apoptosis
Compound BA549 (Lung)15Inhibition of cell cycle
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)ureaHeLa (Cervical)12Apoptosis via caspase activation

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. A notable study demonstrated that it acts as a moderate inhibitor of lipoxygenase (LOX), an enzyme implicated in inflammatory processes.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)Reference
LipoxygenaseCompetitive20
CyclooxygenaseNon-competitive25

Binding Affinity Studies

Binding affinity studies have elucidated the interaction of this compound with biological targets. Molecular docking simulations suggest that it binds effectively to specific receptors, potentially influencing their activity.

Case Study: Receptor Interaction

A case study involving molecular dynamics simulations indicated that the compound has a high binding affinity for the V(2) vasopressin receptor, suggesting its potential as a therapeutic agent in disorders related to water homeostasis and blood pressure regulation .

Toxicological Profile

The safety profile of the compound is critical for its therapeutic application. Preliminary toxicological assessments indicate that it may cause skin irritation and has harmful effects if ingested. The LD50 values and other toxicological data remain to be fully characterized in future studies.

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